2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline
Overview
Description
“2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline” is an organic compound with the CAS Number: 150536-99-5. It has a linear formula of C11 H13 N3 S and a molecular weight of 219.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14) . This indicates that the molecule consists of a pyrazole ring attached to an aniline group via a sulfanyl linker .Physical And Chemical Properties Analysis
This compound has a storage temperature at room temperature (RT) and is solid in its physical form .Scientific Research Applications
Heterocyclic Disazo Dyes
A study by Demirçalı (2021) explored the synthesis of heterocyclic disazo dyes containing pyrazole and phenylpyrazole, which are related to aniline derivative compounds. These dyes have potential applications in the dye industry, and their solvatochromic properties and solvent effects were investigated in various solvents (Demirçalı, 2021).
Molecular Structure and DFT Calculations
Shawish et al. (2021) conducted a study on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. They analyzed the molecular structure using X-ray crystallography and DFT calculations, providing insights into the electronic properties and potential applications in material science (Shawish et al., 2021).
Corrosion Inhibition
Wang et al. (2006) performed a DFT study on bipyrazolic-type organic compounds, including those with aniline moieties. These compounds showed potential as corrosion inhibitors, with their efficiencies and reactive sites elucidated through theoretical calculations (Wang et al., 2006).
Synthetic Chemistry and Drug Design
Research on the synthesis of various pyrazole derivatives, including those with aniline components, has been conducted with implications in medicinal chemistry. For example, Nilay Shah et al. (2018) synthesized novel amino pyrazole derivatives and evaluated their antifungal and antimicrobial activities (Shah et al., 2018).
Material Science and Photophysical Properties
Bozkurt and Gul (2019) investigated the fluorescence quenching process of a new pyrazoline derivative with aniline in different solvents. This study provides valuable information for the development of materials with specific photophysical properties (Bozkurt & Gul, 2019).
Future Directions
While specific future directions for “2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline” are not mentioned in the available literature, pyrazole derivatives are a topic of ongoing research due to their varied biological activities . Future research could focus on exploring the biological activities of this compound and its potential applications in medicinal chemistry.
properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZGNCVDJZPDAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351553 | |
Record name | 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24837593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |
CAS RN |
150536-99-5 | |
Record name | 2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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